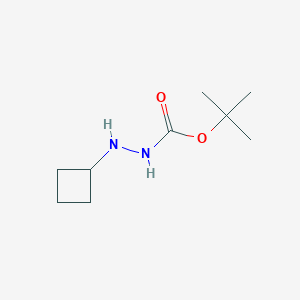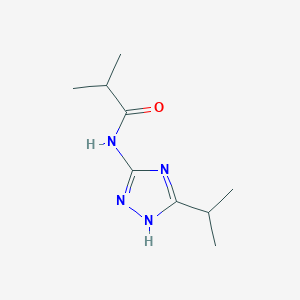
N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide
説明
“N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide” is a chemical compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol1.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of “N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide”. However, the synthesis of similar compounds often involves the reaction of an isopropyl-triazole with a suitable amide or acid chloride. Please consult a chemistry reference or a synthetic chemist for more detailed information.Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of “N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide”. Typically, the structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide”. The reactivity of a compound depends on its structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide” can be predicted based on its structure. However, I couldn’t find specific information on the properties of this compound.科学的研究の応用
Anti-inflammatory and Analgesic Properties
- Certain compounds structurally similar to N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide exhibit significant anti-inflammatory and analgesic activities. Notably, these compounds have shown to lack acute gastrolesivity, making them potentially safer for gastrointestinal health (Grossi et al., 2005).
Anticonvulsant and Antispastic Properties
- Certain derivatives of the compound have been found to be selective antagonists of strychnine-induced convulsions. This suggests potential applications in managing convulsive disorders and spasticity. For example, specific triazole derivatives have shown efficacy in reducing hyperreflexia in animal models, indicating potential antispastic benefits (Kane et al., 1994).
Glycine Transporter 1 Inhibition
- Some derivatives have been identified as inhibitors of glycine transporter 1 (GlyT1), which is a target for modulating synaptic glycine concentrations. This can have implications for treating disorders related to NMDA receptor hypofunction (Sugane et al., 2011).
Inhibition of Eosinophilia
- Synthesized derivatives have shown potential as novel antiasthmatic agents by inhibiting eosinophilia. These compounds exhibit promising inhibitory effects on eosinophil survival induced by certain cytokines, potentially offering new avenues for asthma treatment (Naito et al., 1996).
Angiotensin II Receptor Antagonism
- Some structurally related compounds have been explored as angiotensin II receptor antagonists, indicating potential applications in treating cardiovascular diseases such as hypertension (Bovy et al., 1993).
Antidepressant Activity
- Derivatives have been studied for their potential antidepressant activities. Behavioral effects in animal models suggest that these derivatives could cross the blood-brain barrier and may exhibit antidepressant activity comparable to standard treatments (Varvaresou et al., 1998).
Metabolic Studies
- The compound has been subject to metabolic studies to understand its degradation pathways and potential as a cytotoxic agent with antitumor properties (Dost & Reed, 1967).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of “N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide”. The safety and hazards of a compound depend on its physical and chemical properties, and how it is used.
将来の方向性
I’m sorry, but I couldn’t find specific information on the future directions of “N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide”. The future directions of a compound depend on its potential applications and the current state of research in the field.
特性
IUPAC Name |
2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-5(2)7-10-9(13-12-7)11-8(14)6(3)4/h5-6H,1-4H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUVNAQTRNYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175303 | |
| Record name | 2-Methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide | |
CAS RN |
1160264-38-9 | |
| Record name | 2-Methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



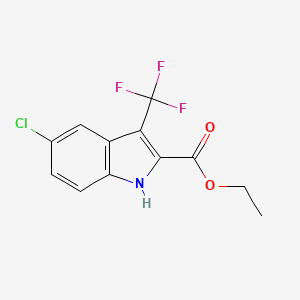
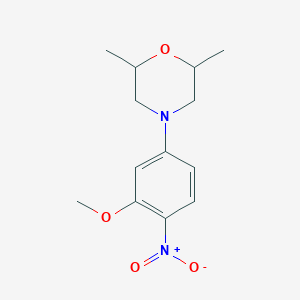
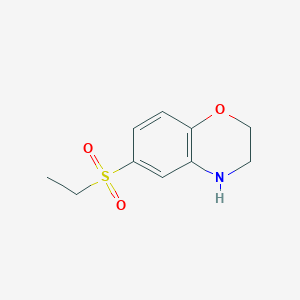
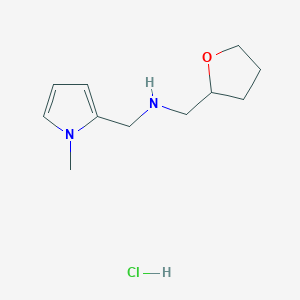


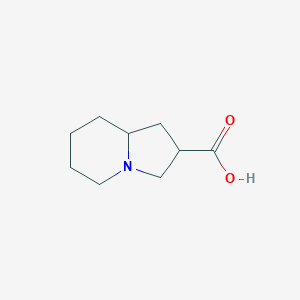
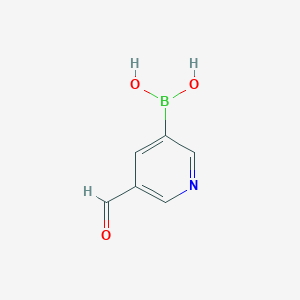
![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)
